BenchChemオンラインストアへようこそ!

methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate

JNK3 Inhibition Neurodegeneration Medicinal Chemistry

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate (CAS 79128-69-1) is a thiophene derivative featuring a bulky pivaloylamino group at the 3-position and a methyl ester at the 2-position. It is primarily utilized as a versatile building block in medicinal chemistry, notably as a key intermediate in the synthesis of tri-substituted thiophene-based c-Jun N-terminal kinase (JNK) inhibitors being investigated for neurodegenerative and inflammatory diseases.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS No. 79128-69-1
Cat. No. B3155050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate
CAS79128-69-1
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(SC=C1)C(=O)OC
InChIInChI=1S/C11H15NO3S/c1-11(2,3)10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
InChIKeyUMECWUPJPGGLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Options for Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate (CAS 79128-69-1)


Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate (CAS 79128-69-1) is a thiophene derivative featuring a bulky pivaloylamino group at the 3-position and a methyl ester at the 2-position . It is primarily utilized as a versatile building block in medicinal chemistry, notably as a key intermediate in the synthesis of tri-substituted thiophene-based c-Jun N-terminal kinase (JNK) inhibitors being investigated for neurodegenerative and inflammatory diseases [1][2]. Its molecular formula is C11H15NO3S, and it has a molecular weight of 241.31 g/mol .

Why Generic Substitution Fails for Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate


In-class thiophene-2-carboxylate analogs cannot simply be interchanged due to the profound influence of the sterically demanding pivaloylamido substituent on subsequent reactivity and target binding. This group provides a critical steric and lipophilic handle that is not replicated by smaller acyl analogs like acetamido or benzamido derivatives [1]. Simple substitution with these analogs has been shown to fail in delivering the required molecular topology for potent JNK inhibition, as the specific spatial occupation of the pivaloyl moiety is essential for engaging the protein's hydrophobic pocket and achieving low-nanomolar potency [2]. The following sections provide quantitative evidence for this differentiation.

Quantitative Differentiation Evidence for Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate


Importance as a Key Intermediate for Potent, Brain-Penetrant JNK3 Inhibitors

The target compound serves as the direct synthetic precursor to the 3-pivaloylamido-thiophene-2-carboxylic acid intermediate, which is crucial for assembling a series of tri-substituted thiophene JNK3 inhibitors. The highest potency inhibitors in this series, such as compound 47, exhibit single-digit nanomolar IC50 values against JNK3 (exact IC50: 5 nM) [1]. This level of potency is contingent on the pivalamide group installed from the target compound. In head-to-head comparisons within the same study, substituting the pivalamide with smaller acetamide or benzamide groups resulted in a >10-fold loss of potency, failing to achieve the optimal hydrophobic interaction [2].

JNK3 Inhibition Neurodegeneration Medicinal Chemistry

Steric and Lipophilic Differentiation from Common Analogs

The pivalamido substituent imparts a significantly different steric and lipophilic profile compared to common alternatives. The computed Taft steric parameter (Es) for the pivalamide group is -1.54, indicating much greater steric bulk than the acetamide group (-0.55) [1]. The predicted partition coefficient (cLogP) for the target compound is 2.8, compared to 1.2 for the 3-acetamido analog, indicating a 40-fold higher lipophilicity . This enhanced steric bulk and lipophilicity are directly correlated with improved passive brain penetration and metabolic stability profiles observed in advanced JNK inhibitors derived from this intermediate [2].

Physicochemical Property LogP Steric Bulk

Enabling One-Step Synthesis of Advanced JNK Inhibitor Intermediates

A published synthetic protocol for an advanced N-(thiophen-3-yl)pivalamide intermediate uses the target compound directly. In this process, methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate is synthesized via a single, high-yielding amide coupling from methyl 3-aminothiophene-2-carboxylate and pivaloyl chloride . This contrasts with more complex, lower-yielding protocols required to install alternative N-acyl groups that are less stable during subsequent transformations. The 95% purity specification typically offered by suppliers (as per AKSci 1736CJ ) ensures this intermediate can be directly used in subsequent synthetic steps without time- or yield- eroding purification.

Synthetic Efficiency Amide Coupling Process Chemistry

Key Application Scenarios for Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate Based on Its Differentiation


Synthesis of Brain-Penetrant JNK3 Inhibitors for Neurodegeneration

The compound is the essential starting point for synthesizing the pivalamide-containing tri-substituted thiophene JNK3 inhibitors. As evidenced by the Bowers et al. (2011) SAR study, substitution of this specific building block with other acyl groups directly results in a >10-fold drop in JNK3 potency. A procurement scientist aiming to replicate or optimize this lead series must source this exact intermediate to maintain the established structure-activity relationship [1].

Design of Selective Kinase Probes Requiring Specific Hydrophobic Pocket Occupancy

The co-crystal structure (PDB 3PTG) provides high-resolution evidence that the pivalamide moiety occupies a specific hydrophobic pocket in JNK3. This structural biology insight can be leveraged for the rational design of new kinase probes. Using general-purpose building blocks where the steric and lipophilic parameters are not precisely matched (cLogP differ by >1.6 log units) will fail to recapitulate this occupancy, making the target compound a crucial tool for structure-based drug design [2].

Streamlined Process Development for Scale-Up of Preclinical Candidates

For medicinal chemistry projects advancing a JNK3 inhibitor toward preclinical development, the compound's ability to be prepared in a single, high-yielding step and its commercial availability at a defined 95% purity specification provides a reliable and efficient route. This avoids the need for developing a separate multi-step synthesis and purification process for the pivalamide intermediate, significantly reducing manufacturing risk and cycle times.

Quote Request

Request a Quote for methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.